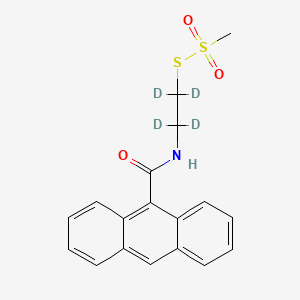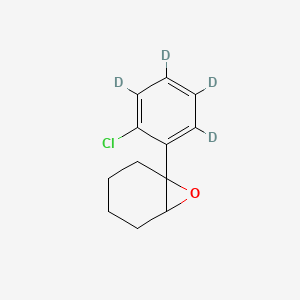
1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4
Vue d'ensemble
Description
1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4 is a chemical compound that belongs to the class of bicyclic compounds. It features a chlorophenyl group attached to a seven-membered oxabicyclo ring system. The presence of deuterium atoms (d4) indicates that this compound is isotopically labeled, which can be useful in various scientific studies, particularly in tracing and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4 typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Cyclization: The chlorophenyl intermediate undergoes a cyclization reaction to form the oxabicyclo ring system. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the bicyclic structure.
Deuterium Labeling: The final step involves the introduction of deuterium atoms. This can be achieved through various methods, such as using deuterated reagents or performing the reaction in deuterated solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the availability of starting materials, reaction scalability, and purification techniques to ensure the final product’s isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4 has several applications in scientific research:
Chemistry: It is used as a model compound in studying reaction mechanisms and kinetics.
Biology: The compound can be used in labeling studies to trace metabolic pathways and interactions within biological systems.
Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4 exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The molecular targets and pathways involved would vary based on the context of its use, such as in metabolic studies or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-7-oxabicyclo-heptane: Similar structure but with the chlorine atom at a different position.
1-(6-Bromophenyl)-7-oxabicyclo-heptane: Similar structure but with a bromine atom instead of chlorine.
1-(6-Chlorophenyl)-7-oxabicyclo-heptane: Non-deuterated version of the compound.
Uniqueness
1-(6-Chlorophenyl)-7-oxabicyclo-heptane-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and mechanistic investigations. The presence of deuterium atoms can provide insights into reaction pathways and interactions that are not easily observed with non-labeled compounds.
Propriétés
IUPAC Name |
1-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-10-6-2-1-5-9(10)12-8-4-3-7-11(12)14-12/h1-2,5-6,11H,3-4,7-8H2/i1D,2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRFOZVDGYGPKQ-NMRLXUNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)O2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C23CCCCC2O3)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747350 | |
| Record name | 1-[2-Chloro(~2~H_4_)phenyl]-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1336986-07-2 | |
| Record name | 1-[2-Chloro(~2~H_4_)phenyl]-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



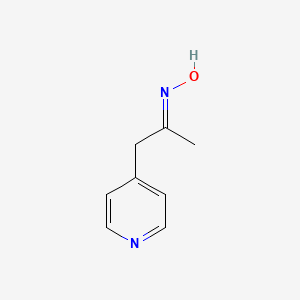
![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)

![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)
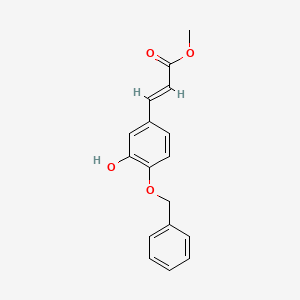
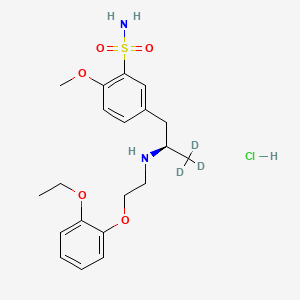
![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)
